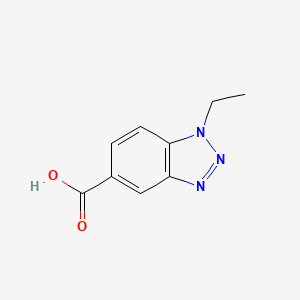

1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

1-ethylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-12-8-4-3-6(9(13)14)5-7(8)10-11-12/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLSBGGTASGZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366535 | |

| Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658089 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691363-31-2 | |

| Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Diazotization and Cyclization from 3,4-Diaminobenzoic Acid

A well-documented method involves the diazotization of 3,4-diaminobenzoic acid followed by intramolecular cyclization to form benzotriazole-5-carboxylic acid. The reaction conditions include:

- Reactants: 3,4-diaminobenzoic acid (10 g, 65.72 mmol), sodium nitrite (5 g, 72.47 mmol).

- Solvent: Glacial acetic acid aqueous solution (150 mL).

- Temperature: 0–5 °C, maintained using an ice/salt bath.

- Reaction time: Overnight stirring.

- Workup: Filtration to isolate the solid product.

This method yields benzotriazole-5-carboxylic acid with a high yield of approximately 91% and purity confirmed by LC/MS and 1H NMR analysis.

| Parameter | Details |

|---|---|

| Starting material | 3,4-Diaminobenzoic acid |

| Reagents | Sodium nitrite, glacial acetic acid |

| Temperature | 0–5 °C |

| Reaction time | Overnight |

| Yield | 91% |

| Product characterization | LC/MS (m/z 153.1), 1H NMR |

Oxidative Cleavage of Benzotriazole

An alternative approach involves the oxidation of benzotriazole using potassium permanganate in alkaline aqueous media to yield the corresponding acid salt, which upon acidification gives benzotriazole-5-carboxylic acid. Key conditions include:

- Reactants: Benzotriazole, potassium permanganate, sodium hydroxide.

- Temperature: 40–100 °C.

- Reaction time: 1–6 hours.

- Acidification: Using hydrochloric or sulfuric acid to pH 2–3.

- Isolation: Filtration and drying at 70–100 °C for 6–8 hours.

- Yield: 86–91% depending on scale and conditions.

| Parameter | Details |

|---|---|

| Starting material | Benzotriazole |

| Oxidant | Potassium permanganate |

| Base | Sodium hydroxide or potassium hydroxide |

| Temperature | 40–100 °C |

| Reaction time | 1–6 hours |

| Acidification agent | HCl (5–36%) or H2SO4 (5–98%) |

| pH during acidification | 2–3 |

| Drying conditions | 70–100 °C, 6–8 hours |

| Yield | 86–91% |

Introduction of the Ethyl Group at N-1 Position

Alkylation of Benzotriazole-5-carboxylic Acid or Its Derivatives

The ethylation at the N-1 position can be achieved by alkylation reactions using ethyl halides or ethyl esters under basic conditions. Common methods include:

- Reacting benzotriazole-5-carboxylic acid or its esters with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

- Solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAC) are typically used.

- Reaction temperatures range from room temperature to reflux conditions.

- Reaction times vary from a few hours to overnight.

This step yields this compound or its ester derivatives with high selectivity and yields often exceeding 80%.

Esterification Followed by Alkylation

An alternative route involves first converting benzotriazole-5-carboxylic acid to its ethyl ester using thionyl chloride and ethanol under reflux conditions, followed by N-ethylation. For example:

- Benzotriazole-5-carboxylic acid (1.5 g, 9.20 mmol) is refluxed with thionyl chloride (6 mL) to form the acid chloride intermediate.

- Subsequent reaction with ethanol yields the ethyl ester with a yield of approximately 83–97%.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, reflux, 30 min | 83 | Removal of excess SOCl2 by distillation |

| Esterification | Ethanol, reflux | 97 | Purification by washing and drying |

Purification and Characterization

Purification of the final compound is typically achieved by recrystallization from suitable solvents such as hot water or organic solvents. Characterization methods include:

- 1H NMR spectroscopy to confirm the ethyl substitution and aromatic proton environment.

- LC/MS to verify molecular weight.

- Melting point determination for purity assessment.

- Infrared spectroscopy (IR) to confirm functional groups.

Typical 1H NMR signals for the ethyl group appear as a triplet and quartet corresponding to the CH3 and CH2 protons, respectively, confirming successful N-ethylation.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Benzotriazole-5-carboxylic acid synthesis | Diazotization and cyclization | 3,4-Diaminobenzoic acid, NaNO2, AcOH, 0–5 °C | 91 | High purity, well-established method |

| Benzotriazole oxidation | Oxidative cleavage | Benzotriazole, KMnO4, NaOH, 40–100 °C, acidification | 86–91 | Scalable, uses inexpensive reagents |

| N-ethylation | Alkylation | Ethyl halides, base (K2CO3), DMF/DMAC, reflux | >80 | Efficient introduction of ethyl group |

| Esterification (optional) | Acid chloride formation + esterification | Thionyl chloride, ethanol, reflux | 83–97 | Facilitates further functionalization |

Research Findings and Notes

- The diazotization method provides a straightforward route to benzotriazole-5-carboxylic acid with excellent yield and purity, suitable for further functionalization.

- Oxidative cleavage using potassium permanganate offers a cost-effective and scalable alternative, with careful control of temperature and pH critical for high yield and purity.

- Microwave-assisted synthesis has been explored for related benzotriazole derivatives, offering reduced reaction times and greener conditions, though specific data for this compound is limited.

- The ethylation step is typically performed under mild conditions with high selectivity, and the use of ester intermediates can facilitate purification and yield improvements.

- Purification by recrystallization and characterization by NMR and LC/MS are standard to confirm structure and purity.

Analyse Des Réactions Chimiques

1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Applications De Recherche Scientifique

Chemistry

1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. It acts as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. This property is particularly useful in catalysis and materials science.

Biology

Research has indicated that benzotriazole derivatives exhibit notable biological activities. Specifically:

- Antimicrobial Properties : Studies have shown that derivatives of benzotriazole possess significant antibacterial and antifungal activities. For example, compounds derived from this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

A study evaluated various benzotriazole derivatives against clinical strains of Staphylococcus aureus, including methicillin-resistant strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Medicine

The compound is being investigated for its potential therapeutic applications. It has been identified as a selective agonist for G-protein-coupled receptors (GPCRs), which are crucial targets in drug development for metabolic disorders .

Case Study: GPCR Agonist Activity

Research has demonstrated that this compound can activate GPR109b receptors, which are involved in lipid metabolism and have implications for treating conditions like hyperlipidemia .

Industrial Applications

In industrial settings, this compound is utilized as a UV stabilizer in polymers and plastics. Its ability to absorb UV radiation helps prevent degradation of materials exposed to sunlight .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Forms stable complexes with metals |

| Biology | Antimicrobial agents | Effective against MRSA strains |

| Medicine | GPCR agonist | Potential treatment for metabolic disorders |

| Industry | UV stabilizer for plastics | Protects against UV degradation |

Mécanisme D'action

The mechanism of action of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity . This compound can also act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique bioactivities .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The ethyl group and carboxylic acid functionality distinguish this compound from related benzotriazole and triazole derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Activité Biologique

1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (C9H9N3O2) is a derivative of benzotriazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C9H9N3O2

- Molecular Weight : 191.19 g/mol

- CAS Number : 691363-31-2

Antimicrobial Properties

Research has shown that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies indicate that compounds with a benzotriazole nucleus can demonstrate antibacterial and antifungal effects. In particular, this compound has been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, showing promising results.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Bacillus subtilis | Mild |

| Candida albicans | MIC: 12.5 - 25 μg/ml |

| Aspergillus niger | MIC: 12.5 - 25 μg/ml |

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against common pathogens, suggesting potential use in treating infections .

Anticancer Potential

The anticancer activity of benzotriazole derivatives has gained attention in recent years. Studies have indicated that these compounds can induce apoptosis in various cancer cell lines. For example, research involving derivatives similar to this compound demonstrated cytotoxic effects in hypopharyngeal tumor cells. The mechanism is believed to involve the disruption of cellular pathways essential for cancer cell survival.

A notable study found that certain benzotriazole derivatives exhibited a dose-dependent inhibition of cancer cell proliferation:

| Concentration (μg/mL) | Cytotoxicity (%) |

|---|---|

| 25 | 50 |

| 50 | 64 |

This highlights the potential of these compounds as lead candidates for further development into anticancer agents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The benzotriazole moiety can chelate metal ions, which is crucial in many biochemical processes. This interaction may inhibit enzymes involved in bacterial growth and cancer cell proliferation.

Study on Antimicrobial Activity

In a comparative study of several benzotriazole derivatives, including this compound, researchers assessed the antimicrobial efficacy against a panel of pathogens. The results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics.

Study on Anticancer Activity

A recent investigation into the anticancer properties of benzotriazole derivatives reported that compounds with structural similarities to this compound showed enhanced cytotoxicity against breast and lung cancer cell lines. The study emphasized the importance of functional groups in enhancing biological activity.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid?

- Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ethyl substitution and triazole ring structure, infrared (IR) spectroscopy to identify carboxylic acid (-COOH) and triazole functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is critical for resolving ambiguities in tautomeric forms or stereochemical configurations. The compound’s CAS number (860751-24-2) and molecular formula (C₅H₇N₃O₂) should align with spectral data .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Purity can be determined via reverse-phase HPLC with UV detection (λ = 210–280 nm) or by thin-layer chromatography (TLC) using silica gel plates. Quantitative analysis of residual solvents or byproducts requires gas chromatography (GC) coupled with mass spectrometry. Melting point consistency (if crystalline) and elemental analysis (C, H, N) are also standard validation steps .

Q. What are the common synthetic routes for benzotriazole carboxylic acid derivatives?

- Methodological Answer : Triazole rings are typically synthesized via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) using azides and alkynes. Carboxylic acid groups may be introduced via hydrolysis of ester precursors or direct functionalization using carboxylation agents. Ethylation at the N1 position is achieved using ethyl halides under basic conditions. Reaction progress should be monitored by TLC or in situ IR .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include resolving tautomeric forms (1H vs. 2H triazole), disorder in the ethyl group, and hydrogen bonding patterns in the carboxylic acid moiety. SHELXL (part of the SHELX suite) enables robust refinement of these features via least-squares minimization and electron density mapping. High-resolution data (≤ 0.8 Å) and anisotropic displacement parameters improve model accuracy. SHELXPRO can interface with crystallographic pipelines for macromolecular applications .

Q. How do tautomeric equilibria of benzotriazole derivatives impact their reactivity and characterization?

- Methodological Answer : The 1H and 2H tautomers of benzotriazole derivatives exhibit distinct electronic properties, affecting nucleophilic/electrophilic reactivity and coordination chemistry. Variable-temperature NMR and DFT calculations can quantify tautomeric populations. For example, the 1H form dominates in non-polar solvents, while protonation at N3 stabilizes the 2H tautomer. This equilibrium must be considered in catalytic or medicinal chemistry applications .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer : Discrepancies often arise from differences in sample purity, solvent systems, or measurement techniques. Standardized protocols (e.g., IUPAC guidelines for solubility testing) and cross-validation using multiple methods (e.g., dynamic light scattering for aggregation studies) are essential. For stability, thermogravimetric analysis (TGA) and accelerated degradation studies under varying pH/temperature conditions can clarify environmental sensitivities .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as electrophilic substitution at the triazole ring or decarboxylation kinetics. Molecular docking studies predict binding affinities if the compound is used as a ligand or enzyme inhibitor. Solvent effects are incorporated via continuum models (e.g., COSMO-RS). Validation against experimental kinetic data is critical .

Q. What precautions are necessary for handling this compound due to its hazards?

- Methodological Answer : The compound carries GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of powder; store at room temperature in airtight containers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.